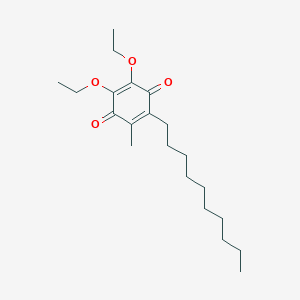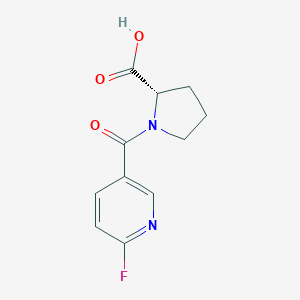
N-(6-Fluoropyridine-3-carbonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Fluoropyridine-3-carbonyl)-L-proline, also known as FPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPCP is a proline derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(6-Fluoropyridine-3-carbonyl)-L-proline is not fully understood. However, it has been suggested that N-(6-Fluoropyridine-3-carbonyl)-L-proline exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of MMPs, which are enzymes that play a role in cancer invasion and metastasis. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that it exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapies. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to be well-tolerated in animal studies. However, one of the limitations of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-(6-Fluoropyridine-3-carbonyl)-L-proline. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapies. Another direction is to explore the potential of N-(6-Fluoropyridine-3-carbonyl)-L-proline in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Moreover, the use of N-(6-Fluoropyridine-3-carbonyl)-L-proline in combination with other drugs could be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(6-Fluoropyridine-3-carbonyl)-L-proline involves the reaction between 6-fluoropyridine-3-carboxylic acid and L-proline. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
Propiedades
Número CAS |
123412-44-2 |
|---|---|
Nombre del producto |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
Fórmula molecular |
C11H11FN2O3 |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
CWNQAGQFNKHXBV-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
Sinónimos |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



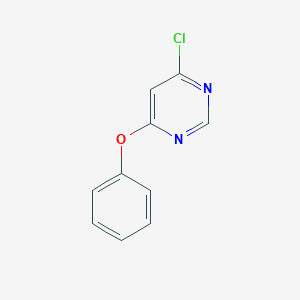



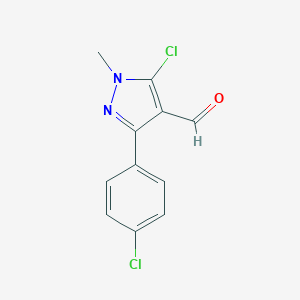



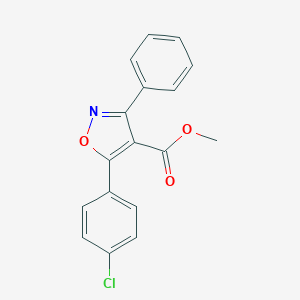
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
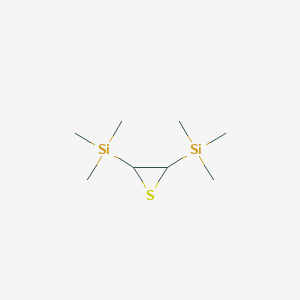

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
